molecular formula C16H14N4O2 B2527083 N-(2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788769-86-7

N-(2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2527083
CAS No.: 1788769-86-7
M. Wt: 294.314
InChI Key: WYFKMLMOSBFRNQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-methoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

    Cycloaddition Reaction: The azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst under mild conditions to form the triazole ring.

    Formation of Carboxamide: The resulting triazole intermediate is then reacted with an appropriate carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with different substitution pattern on the triazole ring.

    N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate: Ester derivative with different functional group.

    N-(2-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-sulfonamide: Sulfonamide derivative with different functional group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-13-10-6-5-9-12(13)17-16(21)15-14(18-20-19-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKMLMOSBFRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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